2-Phenyl-1-benzofuran-7-amine
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Overview
Description
2-Phenyl-1-benzofuran-7-amine is a compound with the molecular formula C14H11NO . It is a product for proteomics research and is considered a useful research chemical .
Synthesis Analysis
Benzofuran derivatives can be obtained through synthetic reactions . For instance, a set of 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone derivatives was synthesized via the base-catalyzed Claisen-Schmidt reaction .Molecular Structure Analysis
The chemical structure of benzofuran is composed of fused benzene and furan rings . Evaluating the chemical structure of these compounds will guide future medicinal chemists in designing new drugs for cancer therapy .Chemical Reactions Analysis
Benzofuran derivatives can initiate radical reactions for facile synthesis of 3-substituted benzofurans . Phosphines, thiols, and anilines bearing different substitution patterns work well in this inter-molecular radical coupling reaction .Physical And Chemical Properties Analysis
2-Phenyl-1-benzofuran-7-amine has a molecular weight of 209.25 g/mol . More detailed physical and chemical properties were not found in the retrieved papers.Scientific Research Applications
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- Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
- They are potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity .
- Benzofuran and its derivatives have attracted much attention owing to their biological activities and potential applications as drugs .
- Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen and angelicin have been used in the treatment of skin diseases such as cancer or psoriasis .
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Total Synthesis of Natural Products
- Research on natural products containing benzofuran has remarkably increased during the past few decades .
- Newly isolated natural products with complex structures are being studied, characterized and screened for possible biological activities .
- Several of such compounds have exhibited various biological activities, thus their total syntheses have attracted much attention from synthetic organic chemists .
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Natural Source and Bioactivity
- Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
- They are potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity .
- Novel methods for constructing benzofuran rings have been discovered . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .
Future Directions
Benzofuran and its derivatives have emerged as important scaffolds with many biological properties . They have potential applications in many aspects, making these substances potential natural drug lead compounds . Future research could focus on the development of novel and efficient synthetic methods for quick and selective access to 3-substituted benzofurans bearing diverse functionalities .
properties
IUPAC Name |
2-phenyl-1-benzofuran-7-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c15-12-8-4-7-11-9-13(16-14(11)12)10-5-2-1-3-6-10/h1-9H,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQPIGJOUMZWNK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(O2)C(=CC=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40476780 |
Source
|
Record name | 2-phenyl-1-benzofuran-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40476780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID57261222 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Phenyl-1-benzofuran-7-amine | |
CAS RN |
77083-99-9 |
Source
|
Record name | 2-phenyl-1-benzofuran-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40476780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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